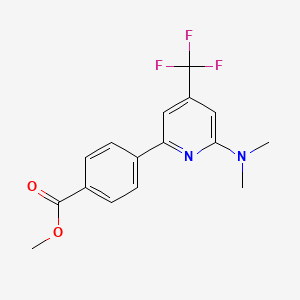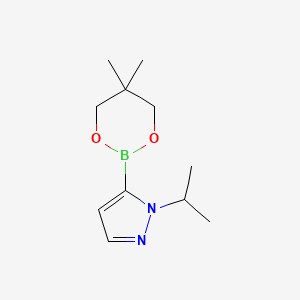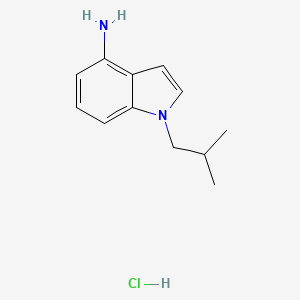
1-isobutyl-1H-indol-4-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Insights
- Indole derivatives, including those similar to 1-isobutyl-1H-indol-4-amine hydrochloride, are synthesized through various methods, including cyclocondensation reactions of β-ethyltho-β-indolyl-α, β-unsaturated ketones with hydroxylamine hydrochloride, resulting in eco-friendly and regioselective synthesis of indole derivatives with potential biological activities (Jia et al., 2021).
Potential Biological Activities
- Studies on indole derivatives have demonstrated a range of biological activities, including antitumor properties, which may be relevant to 1-isobutyl-1H-indol-4-amine hydrochloride. For instance, certain indole derivatives have shown promise as new classes of antineoplastic agents, suggesting the potential of indole compounds in cancer research and therapy (Nguyen et al., 1990).
Catalytic Applications
- Indole derivatives have also been explored for their catalytic applications in organic synthesis, such as the use of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids derived from indole structures for the synthesis of indoles and 1H-tetrazoles, showcasing the versatility of indole compounds in facilitating chemical reactions (Ghumro et al., 2017).
Green Chemistry Approaches
- The synthesis of indole derivatives, including those structurally related to 1-isobutyl-1H-indol-4-amine hydrochloride, often incorporates principles of green chemistry. For example, the synthesis of 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water underlines the emphasis on eco-friendly and sustainable methods in the development of indole-based compounds (Jia et al., 2021).
properties
IUPAC Name |
1-(2-methylpropyl)indol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14;/h3-7,9H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGMMCCPYJYNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-1H-indol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
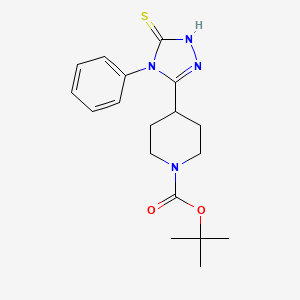
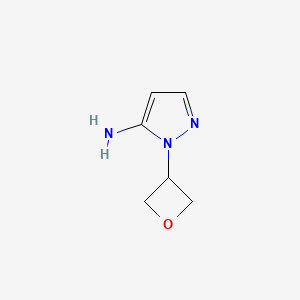
![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
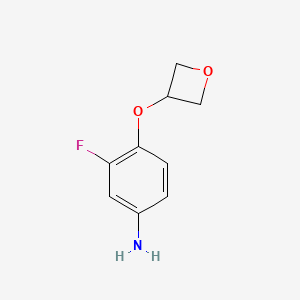
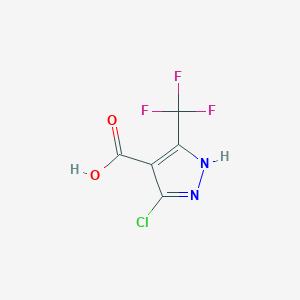
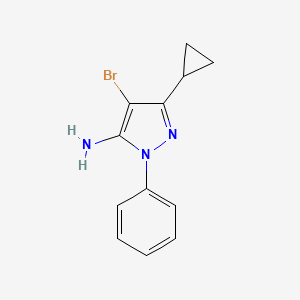
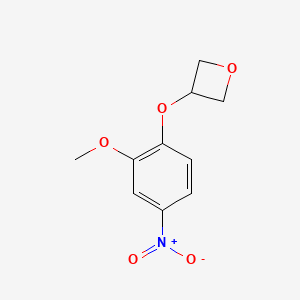
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
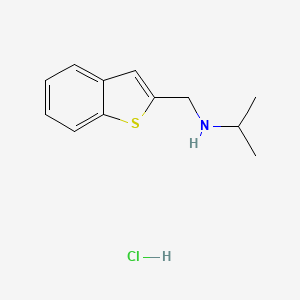
![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)
